1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It contains a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-5-(methylthio)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or inhibition of enzymatic activity. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-6-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and methylthio groups on the phenyl ring. This unique arrangement can influence the compound’s reactivity and interactions with biological targets, making it distinct from its similar counterparts.
Properties
Molecular Formula |
C11H11ClF2O2S |
---|---|
Molecular Weight |
280.72 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)8-5-7(17-2)3-4-9(8)16-11(13)14/h3-5,10-11H,1-2H3 |
InChI Key |
XULZZWFMSGJSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC)OC(F)F)Cl |
Origin of Product |
United States |
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